molecular formula C12H9ClN2O2S B2613541 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole CAS No. 866050-61-5

2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole

Cat. No. B2613541
CAS RN: 866050-61-5
M. Wt: 280.73
InChI Key: KSHSYBSEZAKVGL-OVCLIPMQSA-N
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Description

The compound “2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole” is a chemical substance with the molecular formula C12H9ClN2O2S and a molecular weight of 280.73 . It is also known by the synonym "Ethanone, 1-(2-thiazolyl)-, O-(4-chlorobenzoyl)oxime" .

Scientific Research Applications

Biological Activity of Heterocyclic Systems

Heterocyclic compounds based on 1,3,4-thiadiazole and oxadiazole scaffolds have been identified as crucial structures for expressing pharmacological activity. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. The versatility of these heterocycles makes them promising objects for bioorganic and medicinal chemistry, providing a foundation for the development of new drug-like molecules (Lelyukh, 2019).

Synthetic Utilities of Heterocyclic Compounds

Research has developed various synthetic approaches for heterocyclic compounds, such as benzimidazoles, quinoxalines, and benzodiazepines, from the condensation of o-phenylenediamines with electrophilic reagents. These compounds, including azolylthiazoles, have been reviewed for their synthesis methods and biological applications, highlighting their significance in organic synthesis and medicinal chemistry (Ibrahim, 2011).

Importance in Medicinal Chemistry

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles (e.g., oxazoles, thiazoles, selenazoles, imidazoles) have been systematized, revealing their chemical and biological properties. These compounds are characterized by various types of activity, such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative effects, underscoring their potential as pharmacologically active agents (Abdurakhmanova et al., 2018).

properties

IUPAC Name

[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S/c1-8(11-14-6-7-18-11)15-17-12(16)9-2-4-10(13)5-3-9/h2-7H,1H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHSYBSEZAKVGL-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=C(C=C1)Cl)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)C1=CC=C(C=C1)Cl)/C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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